molecular formula C16H18Si B1595991 9-(Trimethylsilyl)fluorene CAS No. 7385-10-6

9-(Trimethylsilyl)fluorene

Cat. No.: B1595991
CAS No.: 7385-10-6
M. Wt: 238.4 g/mol
InChI Key: YFPRGLHBYSNHMW-UHFFFAOYSA-N
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Description

9-(Trimethylsilyl)fluorene: is an organosilicon compound with the molecular formula C16H18Si . It is a derivative of fluorene, where a trimethylsilyl group is attached to the 9-position of the fluorene ring. This compound is known for its unique structural and electronic properties, making it a valuable intermediate in organic synthesis and materials science .

Mechanism of Action

Target of Action

9-(Trimethylsilyl)fluorene primarily targets aldehydes . Aldehydes play a crucial role in various biochemical reactions, serving as key intermediates in metabolic pathways.

Mode of Action

The compound interacts with its targets through a process catalyzed by N-heterocyclic carbenes (NHCs). In the presence of 10 mol% NHC and 4 Å molecular sieves, this compound undergoes an olefination reaction with aldehydes to produce dibenzofulvenes . When the nhc loading is reduced to 1 mol% and water is added, this compound selectively undergoes nucleophilic addition with aldehydes to afford fluorenyl alcohols .

Biochemical Pathways

The compound affects the biochemical pathway involving the conversion of aldehydes to dibenzofulvenes and fluorenyl alcohols . This process is catalyzed by N-heterocyclic carbenes and can be switched between olefination and nucleophilic addition depending on the conditions .

Pharmacokinetics

The compound’s interaction with aldehydes suggests that it may be metabolized in the body through enzymatic processes .

Result of Action

The molecular effects of this compound’s action include the production of dibenzofulvenes and fluorenyl alcohols . These compounds may have various cellular effects, depending on their specific properties and the cells they interact with.

Action Environment

The action of this compound is influenced by environmental factors such as the presence of water and the concentration of NHC . These factors can switch the compound’s reaction with aldehydes between olefination and nucleophilic addition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Trimethylsilyl)fluorene typically involves the reaction of fluorene with chlorotrimethylsilane in the presence of a strong base such as n-butyllithium. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction conditions are as follows :

    Stage 1: Fluorene is treated with n-butyllithium in diethyl ether at -78°C to form the fluorenyllithium intermediate.

    Stage 2: The fluorenyllithium intermediate is then reacted with chlorotrimethylsilane in diethyl ether at -78°C to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis methods can be scaled up for industrial production. The key considerations for industrial production include maintaining an inert atmosphere, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 9-(Trimethylsilyl)fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as halides and strong bases are commonly used.

    Olefination: N-heterocyclic carbene catalysts and molecular sieves are used.

    Nucleophilic Addition: Water and reduced catalyst loading are required.

Major Products:

    Dibenzofulvenes: Formed through olefination reactions.

    Fluorenyl Alcohols: Produced via nucleophilic addition reactions.

Scientific Research Applications

9-(Trimethylsilyl)fluorene has a wide range of applications in scientific research, including:

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.

    Materials Science: Used in the development of novel materials with unique electronic properties.

    Catalysis: Acts as a precursor in the synthesis of catalysts for various organic transformations.

    Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.

Comparison with Similar Compounds

Uniqueness: 9-(Trimethylsilyl)fluorene is unique due to its single trimethylsilyl group, which provides a balance between steric hindrance and electronic activation. This makes it a versatile intermediate for various synthetic applications, offering distinct reactivity compared to its analogs.

Properties

IUPAC Name

9H-fluoren-9-yl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Si/c1-17(2,3)16-14-10-6-4-8-12(14)13-9-5-7-11-15(13)16/h4-11,16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPRGLHBYSNHMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339102
Record name 9-(TRIMETHYLSILYL)FLUORENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7385-10-6
Record name 9-(TRIMETHYLSILYL)FLUORENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

First, 8.3 g (0.05 m) of fluorene was dissolved in 150 ml of tetrahydrofuran. Then 31.8 ml (0.05 m) of butyl lithium (1.6 molar in hexane) was added dropwise to this solution. After a stirring period of one hour, 6.3 ml (0.05 mol) of chlorotrimethylsilane, dissolved in 25 ml of tetrahydrofuran was added to this solution over 3 hours. The reaction mixture was stirred for an additional 3 hours. Then, 50 ml of an aqueous NH4Cl solution was added to the dark yellow solution. The solution was treated with 50 ml of water. The organic phase was dried over Na2SO4. Then the solvent was removed in vacuo. The yellow residue was dissolved in pentane. The product 9-(trimethylsilyl)fluorene was crystallized at 4° C. A yield of 8.33 g was obtained.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
31.8 mL
Type
reactant
Reaction Step Two
Quantity
6.3 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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